molecular formula C16H24N2O2 B1593272 (S)-1-Boc-3-benzylpiperazine CAS No. 475272-55-0

(S)-1-Boc-3-benzylpiperazine

Cat. No.: B1593272
CAS No.: 475272-55-0
M. Wt: 276.37 g/mol
InChI Key: YFIAVMMGSRDLLG-AWEZNQCLSA-N
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Description

(S)-1-Boc-3-benzylpiperazine is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group on the secondary amine. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its structural versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-3-benzylpiperazine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-3-benzylpiperazine.

    Protection of the Amine Group: The secondary amine of (S)-3-benzylpiperazine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting this compound is purified by standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of (S)-3-benzylpiperazine and Boc anhydride are handled using automated systems to ensure precision and safety.

    Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving controlled temperature and pressure settings.

    Continuous Flow Processes: Industrial production may employ continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Boc-3-benzylpiperazine undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the desired transformation.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Free Amine: Obtained after Boc deprotection.

    Substituted Derivatives: Various substituted piperazines depending on the nucleophile used.

    Oxidized or Reduced Products: Depending on the specific reaction conditions.

Scientific Research Applications

(S)-1-Boc-3-benzylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of piperazine derivatives’ biological activities, including their potential as enzyme inhibitors or receptor ligands.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of (S)-1-Boc-3-benzylpiperazine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The specific pathways involved depend on the particular biological system being studied.

Comparison with Similar Compounds

    ®-1-Boc-3-benzylpiperazine: The enantiomer of (S)-1-Boc-3-benzylpiperazine, differing in the spatial arrangement of atoms.

    1-Boc-4-benzylpiperazine: A structural isomer with the benzyl group attached to the fourth position of the piperazine ring.

    1-Boc-3-(4-methylbenzyl)piperazine: A derivative with a methyl group on the benzyl ring.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The presence of the Boc protecting group also provides versatility in synthetic applications, allowing for selective deprotection and further functionalization.

Properties

IUPAC Name

tert-butyl (3S)-3-benzylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAVMMGSRDLLG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647493
Record name tert-Butyl (3S)-3-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475272-55-0
Record name 1,1-Dimethylethyl (3S)-3-(phenylmethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475272-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-benzylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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